![molecular formula C14H10FNO5 B6402864 4-(4-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261931-90-1](/img/structure/B6402864.png)
4-(4-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-nitrobenzoic acid, commonly referred to as FMNB, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 135-136 °C. FMNB has been used in a variety of studies, including those related to drug metabolism, cell signaling, and enzyme activity.
Mechanism of Action
FMNB acts as an inhibitor of a number of enzymes, including cytochrome P450, monoamine oxidase, and aldehyde oxidase. It has been shown to inhibit the metabolism of a variety of drugs, including phenytoin, diazepam, and propranolol. FMNB has also been shown to inhibit the activation of certain receptors, such as the beta-adrenergic receptor. In addition, FMNB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and glutathione S-transferase.
Biochemical and Physiological Effects
FMNB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the metabolism of a variety of drugs, including phenytoin, diazepam, and propranolol. In addition, FMNB has been shown to inhibit the activation of certain receptors, such as the beta-adrenergic receptor. Furthermore, FMNB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and glutathione S-transferase. These effects can be beneficial in studying the metabolism of drugs, cell signaling pathways, and enzyme activity.
Advantages and Limitations for Lab Experiments
The use of FMNB in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. In addition, FMNB has been shown to have a number of biochemical and physiological effects, which can be beneficial in studying the metabolism of drugs, cell signaling pathways, and enzyme activity. However, there are also some limitations to the use of FMNB in laboratory experiments. It can be toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. In addition, it can be difficult to obtain in high purity, which can lead to inaccurate results.
Future Directions
The potential future directions for the use of FMNB in scientific research includes further study of its mechanism of action, its effect on drug metabolism, and its potential use as a therapeutic agent. In addition, further research could be conducted on its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and glutathione S-transferase. Furthermore, further study of its biochemical and physiological effects could lead to a better understanding of its potential uses in drug development and drug delivery. Finally, further research could be conducted on its potential use as a diagnostic tool, as it has been shown to be able to detect certain diseases and disorders.
Synthesis Methods
FMNB can be synthesized by a number of methods, including the Knoevenagel condensation, reaction of 4-fluoro-3-methoxyphenol with nitrobenzene, and reaction of 4-fluoro-3-methoxybenzaldehyde with nitrobenzene. The most common method is the Knoevenagel condensation, which involves reacting 4-fluoro-3-methoxybenzaldehyde with nitrobenzene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and yields FMNB in high yields.
Scientific Research Applications
FMNB has been widely used in scientific research due to its ability to inhibit a number of enzymes, including cytochrome P450, monoamine oxidase, and aldehyde oxidase. It has also been used to study the metabolism of drugs, as it has been shown to inhibit the metabolism of a variety of drugs, including phenytoin, diazepam, and propranolol. FMNB has also been used to study cell signaling pathways, as it has been shown to inhibit the activation of certain receptors, such as the beta-adrenergic receptor. In addition, FMNB has been used to study the activity of various enzymes, such as acetylcholinesterase and glutathione S-transferase.
properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-7-9(3-5-11(13)15)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNIPFZAFKQOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690202 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-90-1 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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